2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide
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Overview
Description
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide is a compound characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The resulting intermediate is then further functionalized to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive azetidine ring.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various biochemical pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide is unique due to its specific functional groups and the presence of the azetidine ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14) |
InChI Key |
JXOPRQBTMNOEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)NC(=O)C1CNC1 |
Origin of Product |
United States |
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